molecular formula C14H7BrN2 B12633443 9-Bromobenzo[h]isoquinoline-6-carbonitrile CAS No. 919293-10-0

9-Bromobenzo[h]isoquinoline-6-carbonitrile

Cat. No.: B12633443
CAS No.: 919293-10-0
M. Wt: 283.12 g/mol
InChI Key: GKOMWRNVTOESIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromobenzo[h]isoquinoline-6-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-Bromobenzo[h]isoquinoline-6-carbonitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: NaOCH₃ in methanol.

Major Products Formed:

Scientific Research Applications

Chemistry: 9-Bromobenzo[h]isoquinoline-6-carbonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds .

Biology: In biological research, this compound is used to study the interactions of isoquinoline derivatives with biological macromolecules. It can be used in the development of probes for imaging and diagnostic purposes .

Medicine: Its derivatives may exhibit pharmacological activities such as anticancer, antimicrobial, or anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 9-Bromobenzo[h]isoquinoline-6-carbonitrile involves its interaction with specific molecular targets. The bromine and cyano groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

  • 9-Chlorobenzo[h]isoquinoline-6-carbonitrile
  • 9-Fluorobenzo[h]isoquinoline-6-carbonitrile
  • 9-Iodobenzo[h]isoquinoline-6-carbonitrile

Comparison: Compared to its analogs, 9-Bromobenzo[h]isoquinoline-6-carbonitrile exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making it a versatile intermediate in organic synthesis. The cyano group enhances its electron-withdrawing properties, influencing its chemical behavior and applications .

Properties

CAS No.

919293-10-0

Molecular Formula

C14H7BrN2

Molecular Weight

283.12 g/mol

IUPAC Name

9-bromobenzo[h]isoquinoline-6-carbonitrile

InChI

InChI=1S/C14H7BrN2/c15-11-1-2-12-10(7-16)5-9-3-4-17-8-14(9)13(12)6-11/h1-6,8H

InChI Key

GKOMWRNVTOESIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C3C=CN=CC3=C2C=C1Br)C#N

Origin of Product

United States

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